4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common approach is to start with the chromenone core, which is then functionalized with a methoxyphenyl group and a tert-butoxycarbonyl-protected amino acid. The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert carbonyl groups to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonyl group in the chromenone core can yield the corresponding alcohol .
Scientific Research Applications
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The tert-butoxycarbonyl-protected amino acid moiety can be cleaved under specific conditions, releasing the active amino acid .
Comparison with Similar Compounds
Similar Compounds
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in the core structure.
2-methoxy-5-((phenylamino)methyl)phenol: Similar functional groups but different overall structure.
Uniqueness
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a chromenone core with a tert-butoxycarbonyl-protected amino acid. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C26H29NO7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C26H29NO7/c1-7-20(27-25(30)34-26(3,4)5)24(29)32-21-13-12-18-19(14-22(28)33-23(18)15(21)2)16-8-10-17(31-6)11-9-16/h8-14,20H,7H2,1-6H3,(H,27,30) |
InChI Key |
RAKFYVLGCGPXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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